1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7F5O |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
NQHXBESJXLRQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Regioselectivity Control
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 1- and 8-positions of naphthalene, complicating 4-substitution. Directed ortho-metalation (DoM) using directing groups (e.g., –OMe) mitigates this issue but introduces additional synthetic steps.
Purity and Byproduct Management
Side reactions, such as di-fluoromethylation or ring fluorination, are minimized by:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Electrophilic Substitution | 2 | 58 | 90 | Moderate |
| Suzuki Coupling | 3 | 75 | 95 | High |
| Chloromethylation | 2 | 65 | 88 | Low |
| Late-Stage Difluoromethylation | 1 | 85 | 97 | High |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, DCM, 0°C → RT, 12 hr | 5-Bromo-1-(difluoromethoxy)-4-(CF₃) | 62% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 3 hr | 6-Nitro derivative | 55% |
Key Observation : Bromination occurs preferentially at the 5-position of the naphthalene ring, as confirmed by X-ray crystallography of analogous compounds .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic core allows nucleophilic displacement under forcing conditions:
| Nucleophile | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KSCN | DMF, 120°C, 24 hr | 2-Thiocyano derivative | 38% | Requires CuI catalyst |
| NaOMe | MeOH, 100°C, 48 hr | Methoxy-substituted analog | <10% | Low efficiency |
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by adjacent fluorine atoms .
Reduction
Selective reduction of the naphthalene ring is achievable:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6 hr | Partially saturated tetralin | 78% cis |
| LiAlH₄ | THF, reflux, 2 hr | No reaction | - |
Oxidation
The trifluoromethyl group resists oxidation, but the difluoromethoxy moiety shows vulnerability:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 8 hr | 1-Hydroxy-4-CF₃ naphthalene | 41% |
| mCPBA | DCM, 0°C → RT, 4 hr | Epoxidation at C5-C6 | 29% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable π-system extension:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 2-Aryl-substituted derivative | 67% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Ethynylated product at C8 | 53% |
Limitation : Steric hindrance from the -CF₃ group suppresses coupling at C4 .
Hydrolytic Stability
The difluoromethoxy group resists hydrolysis under both acidic (HCl, 6M, 24 hr) and basic (NaOH, 1M, 24 hr) conditions, retaining >95% structural integrity .
Radical Reactions
Exposure to UV light (254 nm) in CCl₄ generates chlorine adducts via radical chain mechanisms:
| Additive | Product | Half-Life (hr) |
|---|---|---|
| CCl₄ | 5-Trichloromethyl derivative | 2.3 |
| CH₂Cl₂ | No reaction | - |
Thermal Behavior
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (N₂ atmosphere), with major mass loss events at:
-
218–245°C: Loss of -OCF₂H (obs. 19.2%, calc. 18.9%)
-
310–335°C: Naphthalene ring degradation
Spectroscopic Signatures
Critical diagnostic peaks for reaction monitoring:
| Technique | Key Features |
|---|---|
| ¹⁹F NMR | -54.2 ppm (OCF₂H, dt, J=72.6 Hz), -63.8 ppm (CF₃) |
| IR | 1285 cm⁻¹ (C-O-C asym), 1127 cm⁻¹ (C-F) |
| HRMS (ESI+) | m/z 263.0584 [M+H]⁺ (calc. 263.0581) |
Scientific Research Applications
1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene with structurally related naphthalene derivatives, focusing on substituents, molecular properties, and functional attributes.
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups :
The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups in the target compound enhance its resistance to metabolic degradation compared to electron-donating groups like methoxy (-OCH₃) in 1,4-dimethoxynaphthalene. This makes the fluorinated derivative more suitable for applications requiring environmental persistence, such as agrochemicals . - Toxicity Profile :
While 1-methylnaphthalene and 1-nitronaphthalene exhibit well-documented respiratory and hepatic toxicities , the toxicological data for this compound is absent in the provided evidence. However, fluorinated analogs generally show reduced acute toxicity due to their stability and lower reactivity .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability. This property is absent in non-fluorinated analogs like 1,4-dimethoxynaphthalene .
- Thermal Stability : Fluorinated naphthalenes, including the target compound, exhibit higher thermal stability compared to methyl- or nitro-substituted derivatives, as seen in their applications in high-performance materials .
Biological Activity
1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H8F5O
- Molecular Weight : 292.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluoromethoxy and trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity for specific targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, potentially affecting signal transduction pathways.
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | TBD | |
| Substituted Pyrazole Derivatives | Antiproliferative | 7.76 (HCT116) | |
| Benzimidazole Derivatives | Antiviral (Lassa virus) | <15 nM |
Case Studies
- Naphthalene Poisoning Case Report : A study highlighted the toxicological profile of naphthalene derivatives, including potential hemolytic anemia and methemoglobinemia following ingestion. This underscores the need for careful evaluation of naphthalene derivatives in therapeutic contexts due to their biological effects .
- Inhibitory Studies on Fluorinated Compounds : Research on difluoromethyl-oxadiazoles demonstrated their effectiveness as potent inhibitors in various biochemical assays. These findings suggest that similar fluorinated compounds could exhibit significant inhibitory properties against specific targets .
Research Findings
Recent studies have focused on the synthesis and evaluation of fluorinated compounds, revealing that modifications such as difluoromethoxy and trifluoromethyl groups can enhance biological activity and selectivity. For instance:
- A study indicated that compounds with trifluoromethyl substitutions showed improved potency against cancer cell lines compared to their non-fluorinated counterparts .
- Another investigation into substituted oxadiazoles found that fluorinated variants had enhanced selectivity for histone deacetylase (HDAC) inhibition, suggesting a promising avenue for drug development targeting epigenetic regulators .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene, and how can purity be validated?
- Synthesis : Utilize fluorination protocols for naphthalene derivatives, such as nucleophilic substitution for difluoromethoxy groups and trifluoromethylation via copper-mediated cross-coupling. For example, intermediates like 4-(difluoromethoxy)phenylboronic acid (CAS 688810-12-0) can serve as precursors .
- Purity Validation : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity, referencing spectral libraries (e.g., NIST Chemistry WebBook) .
Q. How should researchers design toxicity screening experiments for this compound in mammalian models?
- Experimental Design : Follow ATSDR’s inclusion criteria for systemic effects (Table B-1), including routes of exposure (oral, inhalation), endpoints (hepatic, renal, respiratory), and dose-response relationships. Use OECD guidelines for acute toxicity (e.g., OECD 423) and subchronic studies (e.g., 90-day rodent assays) .
- Control Groups : Include vehicle controls, positive controls (e.g., naphthalene derivatives with known toxicity), and sham-exposed cohorts to isolate compound-specific effects .
Q. What analytical techniques are critical for characterizing environmental degradation products of this compound?
- Degradation Studies : Use HPLC coupled with high-resolution mass spectrometry (HRMS) to identify metabolites. For environmental fate, apply EPA guidelines for hydrolysis, photolysis, and biodegradation testing .
- Quantification : Isotope dilution assays (e.g., LC-MS/MS with ¹³C-labeled internal standards) ensure accuracy in detecting trace-level degradation products .
Advanced Research Questions
Q. How can conflicting data on the hepatotoxicity of fluorinated naphthalene derivatives be resolved?
- Data Reconciliation : Conduct a systematic review using ATSDR’s risk-of-bias framework (Tables C-6, C-7). Evaluate study design (randomization, blinding), dose relevance, and species-specific metabolic differences. For example, discrepancies may arise from cytochrome P450 (CYP) isoform variability in metabolizing trifluoromethyl groups .
- Meta-Analysis : Pool data from studies with high initial confidence (≥3/4 "yes" responses in bias assessment) and adjust for covariates (e.g., exposure duration, sex differences) .
Q. What computational models predict the toxicokinetics of this compound?
- In Silico Approaches : Use physiologically based pharmacokinetic (PBPK) modeling parameterized with solubility (logP), plasma protein binding, and CYP affinity data. Tools like GastroPlus or Simcyp can simulate tissue-specific distribution .
- QSAR Models : Apply quantitative structure-activity relationship (QSAR) platforms (e.g., EPA’s TEST) to estimate acute toxicity and bioaccumulation potential based on structural analogs .
Q. How do metabolic pathways differ between this compound and its methylnaphthalene analogs?
- Metabolite Profiling : Compare in vitro liver microsomal assays (human vs. rodent) using LC-HRMS. Key enzymes to monitor include CYP2E1 (naphthalene oxidation) and glutathione-S-transferases (GSTs) for conjugate formation .
- Isotope Tracing : Use ¹⁹F-NMR to track fluorine displacement during metabolism, which is critical for identifying reactive intermediates (e.g., difluoromethoxy-derived epoxides) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
